An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS: 92165-14-5)
An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS: 92165-14-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a foundational resource for researchers investigating this and related molecular scaffolds. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and the broader class of benzamides to provide actionable insights and protocols.
Molecular Profile and Physicochemical Properties
3-Amino-4-chloro-N-(o-tolyl)benzamide is a synthetic organic compound characterized by a central benzamide core with three key substitutions: an amino group at position 3, a chloro group at position 4, and an N-aryl linkage to an o-tolyl group.[1][2] This specific arrangement of functional groups imparts distinct chemical properties that are likely to influence its biological activity.
| Property | Value | Source |
| CAS Number | 92165-14-5 | [2] |
| Molecular Formula | C₁₄H₁₃ClN₂O | [2] |
| Molecular Weight | 260.72 g/mol | [2] |
| IUPAC Name | 3-amino-4-chloro-N-(o-tolyl)benzamide | [2] |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and slightly soluble in water.[4] | Inferred from similar compounds[4] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves a two-step process starting from 3-nitro-4-chlorobenzoic acid:
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Amide Bond Formation: Coupling of 3-nitro-4-chlorobenzoic acid with o-toluidine to form the intermediate, 3-nitro-4-chloro-N-(o-tolyl)benzamide.
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Reduction of the Nitro Group: Reduction of the nitro intermediate to the final product, 3-Amino-4-chloro-N-(o-tolyl)benzamide.
Caption: Proposed two-step synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for similar benzamide syntheses and should be optimized for this specific transformation.
Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide
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Activation of the Carboxylic Acid: To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of o-toluidine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 2: Synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide
-
Reduction: Dissolve the purified 3-nitro-4-chloro-N-(o-tolyl)benzamide (1.0 eq) in ethanol.
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Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70-80 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Amino-4-chloro-N-(o-tolyl)benzamide.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the methyl group, and signals for the amine and amide protons. The coupling patterns will be indicative of the substitution pattern on the aromatic rings. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl carbon of the amide, and distinct signals for the aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃ClN₂O). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different solvent systems and columns should be tested to ensure no impurities are co-eluting. |
Potential Biological Activities and Mechanisms of Action (Inferred)
While direct biological data for 3-Amino-4-chloro-N-(o-tolyl)benzamide is not available, the benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[5] The specific substitutions on this molecule suggest several avenues for investigation.
Anticancer Potential
Substituted benzamides have demonstrated significant potential as anticancer agents.[6] The mechanism of action for some N-substituted benzamides involves the induction of apoptosis. Research on novel N-benzylbenzamide derivatives has identified them as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent antitumor activities.[7]
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Enzyme Inhibition
The 3-amino-4-chlorophenyl moiety has been identified as a potent mimic of benzamidine, a common pharmacophore in enzyme inhibitors.[8] Specifically, this structural motif has been explored in the development of factor Xa inhibitors, which are crucial in anticoagulation therapy.[8] This suggests that 3-Amino-4-chloro-N-(o-tolyl)benzamide could be investigated as an inhibitor of serine proteases or other enzymes that recognize benzamidine-like ligands.
Antimicrobial and Antifungal Activities
Various benzamide derivatives have been reported to possess antimicrobial and antifungal properties. The specific substitutions on the aromatic rings play a crucial role in determining the spectrum and potency of their activity.
Experimental Workflows for Biological Evaluation
For researchers interested in exploring the biological potential of 3-Amino-4-chloro-N-(o-tolyl)benzamide, the following experimental workflows are recommended.
In Vitro Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity screening.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-Amino-4-chloro-N-(o-tolyl)benzamide (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Enzyme Inhibition Assays
Based on the structural similarity to factor Xa inhibitors, an initial screening against this enzyme is warranted.
Protocol: Factor Xa Inhibition Assay (Chromogenic)
-
Assay Setup: In a 96-well plate, add buffer, a known concentration of human factor Xa, and various concentrations of the test compound.
-
Incubation: Incubate the mixture for a specified period to allow for inhibitor binding.
-
Substrate Addition: Add a chromogenic substrate for factor Xa.
-
Kinetic Reading: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Determine the rate of substrate cleavage and calculate the percentage of inhibition. From this, the IC₅₀ value can be determined.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Amino-4-chloro-N-(o-tolyl)benzamide is not widely available, based on the GHS classifications for the closely related 3-amino-4-chlorobenzamide, the following precautions should be taken[3]:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Directions
3-Amino-4-chloro-N-(o-tolyl)benzamide represents a promising, yet underexplored, chemical entity. Its structural features, particularly the substituted benzamide core, suggest a high potential for biological activity. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on the empirical determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive screening against a panel of cancer cell lines and relevant enzymes to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial in identifying more potent and selective compounds for drug development.
References
-
PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Amino-4-chloro-N-(o-tolyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Seedion. (n.d.). 3-Amino-4-chloro-N-(o-tolyl)benzamide. Retrieved from [Link]
-
Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2043. Retrieved from [Link]
-
Saeed, A., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. PubChem. Retrieved from [Link]
-
MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(1), 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112750046, 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. PubChem. Retrieved from [Link]
-
PubMed. (2024). Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. European Journal of Medicinal Chemistry, 264, 116039. Retrieved from [Link]
-
Dye intermediates. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis reaction of 3-amino-4-chloro benzohydrazide. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(1), 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 441-447. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(1), 530-547. Retrieved from [Link]
-
PubMed. (2009). 4-Chloro-N-m-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334. Retrieved from [Link]
Sources
- 1. 3-Amino-4-chloro-N-(o-tolyl)benzamide [myskinrecipes.com]
- 2. 3-Amino-4-chloro-N-(o-tolyl)benzamide - 配体 - 西典实验 [seedior.com]
- 3. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. 4-Chloro-N-m-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
